1-benzoyl-3-(fluoromethyl)azetidine
Description
1-Benzoyl-3-(fluoromethyl)azetidine is a four-membered azetidine ring substituted with a benzoyl group at the 1-position and a fluoromethyl group at the 3-position. The azetidine core introduces significant ring strain, enhancing reactivity, while the substituents modulate electronic, steric, and pharmacokinetic properties. This compound is a key intermediate in pharmaceutical synthesis, particularly in oncology, where fluorinated azetidines are optimized for target binding and metabolic stability .
Properties
CAS No. |
2703779-28-4 |
|---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)
ABB (18), prepared from allylamine hydrobromide (17) via PhLi-mediated dehydrohalogenation, reacts with electrophiles to form 3-substituted azetidines. For example, treatment of ABB with iodine in the presence of Boc₂O yields tert-butyl 3-iodoazetidine-1-carboxylate (6) in 81% yield. This method provides gram-scale access to haloazetidines, which are pivotal intermediates for further derivatization.
Introduction of the Fluoromethyl Group at the 3-Position
Fluoromethylation at the azetidine 3-position requires precise control to avoid ring strain and side reactions. Two dominant strategies emerge: (i) direct fluoromethyl group installation and (ii) post-functionalization of pre-substituted intermediates.
Hydroxymethyl-to-Fluoromethyl Conversion
A two-step sequence involving oxidation and fluorination is viable. tert-Butyl 3-hydroxymethylazetidine-1-carboxylate (24), synthesized via iodide hydrolysis, reacts with diethylaminosulfur trifluoride (DAST) to install the fluoromethyl group. This approach mirrors trifluoromethylthiolation methods reported for azetidine-3-carboxylic acids.
Benzoylation at the 1-Position
N-Benzoylation completes the target structure, typically achieved through acylation of the azetidine nitrogen.
Acylation with Benzoyl Chloride
Deprotection of tert-butyl carbamate (Boc) groups under acidic conditions (e.g., HCl/dioxane) generates the free amine, which reacts with benzoyl chloride in the presence of Et₃N to afford 1-benzoyl-3-fluoromethylazetidine. Patent WO2017097224A1 corroborates this method, noting that acylation proceeds efficiently in dichloromethane at 0°C to room temperature.
Transition-Metal-Mediated Coupling
Alternative routes employ palladium-catalyzed amidations. For instance, coupling azetidine intermediates with benzoyl boronic esters under Pd(OAc)₂ catalysis could streamline benzoyl group installation, though this remains speculative based on analogous reactions.
Integrated Synthetic Routes
Combining the above steps yields two plausible pathways to this compound:
Route 1 (Sequential Functionalization):
-
Iodo-to-fluoromethyl substitution (KF/18-crown-6).
-
Boc deprotection (HCl) → 3-fluoromethylazetidine.
-
Benzoylation (benzoyl chloride/Et₃N).
Route 2 (Late-Stage Fluoromethylation):
-
ABB (18) → tert-butyl 3-hydroxymethylazetidine-1-carboxylate (24).
-
Hydroxymethyl-to-fluoromethyl conversion (DAST).
-
Boc deprotection → 3-fluoromethylazetidine.
-
Benzoylation.
Experimental Optimization and Challenges
Reaction Conditions and Yields
Key Challenges
-
Ring Strain: Azetidine’s small ring size necessitates mild conditions to prevent ring-opening.
-
Fluorine Reactivity: Fluoromethyl groups may destabilize intermediates, requiring inert atmospheres and anhydrous solvents.
-
Regioselectivity: Competing reactions at nitrogen vs. carbon sites demand protective group strategies .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-(fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Benzoyl-3-(fluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzoyl group can modulate its pharmacokinetic properties. The azetidine ring provides a rigid and constrained framework that can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the azetidine ring critically influence molecular properties. A comparative overview is provided below:
Table 1: Key Properties of 1-Benzoyl-3-(fluoromethyl)azetidine and Analogues
Key Observations:
- Fluorine Substitution: The fluoromethyl group in this compound introduces moderate electronegativity, improving metabolic stability compared to non-fluorinated analogues.
- Benzoyl vs. Benzhydryl: The benzoyl group offers hydrogen-bonding capacity and moderate lipophilicity, contrasting with the highly lipophilic benzhydryl group in 1-benzhydryl derivatives, which may hinder solubility but enhance membrane permeability .
- Salt Forms: The hydrochloride salt of 3-(fluoromethyl)azetidine enhances aqueous solubility, critical for formulation in drug development .
Role in Oncology
The fluoromethyl azetidine side-chain in GDC-0927 (SRN-927) demonstrates robust ER-α degradation in tamoxifen-resistant breast cancer models. The fluoromethyl group optimizes steric and electronic interactions with the target, enhancing therapeutic efficacy compared to methyl or non-fluorinated analogues .
Redox and Stability Properties
Quantum-chemical studies on azetidine derivatives (e.g., 6-azauracil-cyclohexene adducts) reveal that substituents altering electron density significantly impact ring-opening energetics. Fluoromethyl substitution likely stabilizes the azetidine ring against undesired redox-mediated degradation, a critical factor in DNA repair models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzoyl-3-(fluoromethyl)azetidine, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis can be optimized using continuous flow reactors to enhance reaction homogeneity and reduce side products . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity during azetidine ring formation .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) may accelerate benzoylation.
- Purification : Gradient elution in flash chromatography or preparative HPLC ensures high purity (>95%) by removing unreacted intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve fluoromethyl (-CH₂F) splitting patterns (δ ~4.5-5.5 ppm) and benzoyl carbonyl signals (δ ~165-170 ppm) .
- LC-MS : Confirm molecular ion ([M+H]⁺) and detect impurities via high-resolution mass spectrometry .
- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can factorial design experiments investigate the reactivity of this compound under varying catalytic and solvent conditions?
- Methodological Answer :
- Variables : Solvent polarity, catalyst loading (mol%), temperature, and reaction time .
- Design : A 2⁴ factorial design with response surface methodology (RSM) quantifies interactions between variables. For example, elevated temperatures may reduce reaction times but increase byproduct formation .
- Outputs : Yield, purity, and enantiomeric excess (if applicable). Statistical tools like ANOVA identify significant factors .
Q. What methodologies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests to rule out off-target effects .
- Meta-analysis : Pool data from independent studies, adjusting for variables like compound purity (≥98% by HPLC) and cell line specificity .
- Dose-response curves : Use IC₅₀ values to standardize potency measurements .
Q. How does fluoromethyl substitution at the azetidine 3-position influence pharmacokinetics compared to other halogenated analogs?
- Methodological Answer :
- Lipophilicity : Fluoromethyl groups reduce logP compared to chloromethyl analogs, enhancing aqueous solubility .
- Metabolic stability : In vitro microsomal assays (e.g., human liver microsomes) show slower oxidation of -CH₂F vs. -CH₂Cl due to C-F bond strength .
- Plasma protein binding : Surface plasmon resonance (SPR) quantifies affinity differences between fluorinated and non-fluorinated derivatives .
Q. What computational strategies predict target interactions of this compound derivatives?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with kinases or GPCRs, prioritizing fluoromethyl interactions with hydrophobic pockets .
- QSAR modeling : Train models using descriptors like topological polar surface area (TPSA) and Hammett σ constants to predict activity cliffs .
- MD simulations : Assess azetidine ring flexibility and ligand-protein stability over 100-ns trajectories .
Q. How should researchers systematically modify the benzoyl moiety to enhance target selectivity while maintaining azetidine stability?
- Methodological Answer :
- Bioisosteric replacement : Substitute benzoyl with thiophene-2-carbonyl to retain π-π stacking while reducing off-target binding .
- Electronic tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoyl para-position, modulating electron density at the carbonyl .
- Stability assays : Monitor azetidine ring degradation under acidic (pH 3) and oxidative (H₂O₂) conditions via accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
